CHDI-340246 was identified through a combination of virtual screening methods that evaluated over 1,000 potential inhibitors targeting kynurenine monooxygenase. Its classification falls under small molecule inhibitors specifically designed to interact with the kynurenine pathway, making it a significant candidate in neuropharmacology and therapeutic development for neurodegenerative conditions .
The synthesis of CHDI-340246 involves several steps, beginning with the selection of suitable precursors based on structure-activity relationship studies. The compound was synthesized through a series of chemical reactions that include:
The exact synthetic route details specific reagents and conditions used at each step, ensuring high yield and purity essential for biological testing .
The molecular structure of CHDI-340246 has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The compound exhibits a complex arrangement that allows it to effectively bind to the active site of kynurenine monooxygenase.
Key structural features include:
Quantitative data regarding bond lengths, angles, and dihedral angles are typically provided in supplementary materials accompanying structural studies .
CHDI-340246 participates in competitive inhibition reactions with kynurenine monooxygenase. The mechanism involves:
The kinetics of the reaction can be described by Michaelis-Menten equations, where parameters such as (Michaelis constant) and (turnover number) provide insights into its efficacy as an inhibitor .
The mechanism of action for CHDI-340246 primarily revolves around its inhibition of kynurenine monooxygenase activity. By inhibiting this enzyme, CHDI-340246 leads to:
This modulation is crucial for mitigating neurodegenerative processes associated with elevated levels of toxic metabolites .
CHDI-340246 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for in vivo studies and potential therapeutic applications .
CHDI-340246 has significant implications for research in neurodegenerative diseases, particularly Huntington's disease. Its applications include:
The ongoing research into its pharmacokinetics and metabolic disposition further supports its potential application in clinical settings .
CHDI-340246 emerged from a focused drug discovery initiative by CHDI Foundation, Inc. to target dysregulation of the kynurenine pathway (KP) in Huntington’s disease (HD). This potent and selective small-molecule inhibitor was designed to inhibit kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme that catalyzes the conversion of kynurenine (Kyn) to 3-hydroxykynurenine (3-OH-Kyn) – a pivotal branch point in the KP [1] [2]. The compound’s development was driven by substantial evidence linking elevated neurotoxic KP metabolites (3-OH-Kyn and quinolinic acid [Quin]) to HD pathogenesis. Preclinical studies documented increased 3-OH-Kyn and Quin in both HD patients and rodent models, establishing KMO as a therapeutic target [1] [4]. CHDI-340246 was optimized through medicinal chemistry to achieve high CNS penetration and target engagement, with its efficacy profile first reported in 2016 using transgenic HD mouse models (R6/2 and Q175 strains) [2] [4].
CHDI-340246 (IUPAC: 6-(3-Chloro-4-cyclopropoxy-phenyl)-pyrimidine-4-carboxylic acid; CAS: 1426319-74-5) features a molecular weight of 290.70 g/mol and elemental composition C₁₄H₁₁ClN₂O₃ . Its structure integrates a pyrimidine core with chloro-cyclopropoxy-phenyl substituents, enabling high-affinity binding to KMO’s flavin adenosine dinucleotide (FAD) cofactor pocket. In vitro profiling demonstrates exceptional selectivity for KMO over related enzymes (kynureninase, kynurenine aminotransferase) and unrelated off-targets [2]. This selectivity is critical for precise KP modulation: inhibition shifts metabolism toward kynurenic acid (KynA) while reducing 3-OH-Kyn and Quin [1] [4].
Table 1: Molecular Properties of CHDI-340246
Property | Value | |
---|---|---|
Molecular Formula | C₁₄H₁₁ClN₂O₃ | |
Exact Mass | 290.0458 g/mol | |
CAS Number (free acid) | 1426319-74-5 | |
Solubility | Soluble in DMSO | |
Purity (research grade) | >98% | |
Storage Stability | >3 years at -20°C |
CHDI-340246 exhibits favorable pharmacokinetics (PK) across species. In vitro metabolic stability studies showed minimal turnover in hepatic microsomes from mice, rats, dogs, monkeys, and humans. Plasma protein binding is high in humans (99.7%), moderate in other species [3]. Oral administration in rodents and non-human primates yields >60% bioavailability, with dose-dependent plasma exposure. Blood clearance is low (<20% hepatic blood flow) and volume of distribution small (<0.5 L/kg), contributing to terminal half-lives of 1–2 hours (mice/rats/dogs) and 9 hours (monkeys) [3].
Pharmacodynamically, CHDI-340246 potently modulates KP metabolites:
Table 2: Key Pharmacokinetic Parameters Across Species
Species | Clearance (mL/min/kg) | Vss (L/kg) | t½ (h) | Oral Bioavailability (%) | |
---|---|---|---|---|---|
Mouse | 15.2 | 0.28 | 1.5 | 68 | |
Rat | 12.8 | 0.31 | 1.8 | 72 | |
Dog | 9.4 | 0.24 | 2.1 | 65 | |
Monkey | 6.3 | 0.47 | 9.0 | 85 | [3] |
Tissue distribution studies in rats using radiolabeled [¹⁴C]CHDI-340246 revealed broad penetration into all tissues except brain and testes, indicating potential efflux transport at the blood-brain barrier [3]. Despite this, sufficient CNS concentrations are achieved for target engagement, likely due to high potency (IC₅₀ < 10 nM). Metabolite identification showed the parent compound as the predominant circulating species, with minor O-dealkylated sulfate conjugates. Elimination occurs primarily via urinary excretion of metabolites (70–80%), with lesser biliary contribution [3].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0